4-(3-Morpholinopropoxy)phenol
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Overview
Description
4-(3-Morpholinopropoxy)phenol is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . This compound features a morpholine ring substituted with a 3-(4-hydroxyphenoxy)propyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Morpholinopropoxy)phenol typically involves the reaction of morpholine with 3-(4-hydroxyphenoxy)propyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Morpholinopropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the morpholine ring or the phenoxy group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(3-Morpholinopropoxy)phenol has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of antifungal agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Morpholinopropoxy)phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits fungal enzymes such as D14 reductase and D7-D8 isomerase, disrupting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, impairing their function.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Butoxyphenoxy)propyl)morpholine: Similar in structure but with a butoxy group instead of a hydroxy group.
4-(3-(4-Methoxyphenoxy)propyl)morpholine: Contains a methoxy group instead of a hydroxy group.
Uniqueness
4-(3-Morpholinopropoxy)phenol is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where hydroxyl functionality is crucial.
Properties
CAS No. |
93759-97-8 |
---|---|
Molecular Formula |
C₁₃H₁₉NO₃ |
Molecular Weight |
237.29 |
Synonyms |
p-(3-Morpholinopropoxy)-phenol |
Origin of Product |
United States |
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